molecular formula C8H5Br2NO B1381000 5-Bromo-3-bromomethyl-benzo[d]isoxazole CAS No. 57148-95-5

5-Bromo-3-bromomethyl-benzo[d]isoxazole

Cat. No.: B1381000
CAS No.: 57148-95-5
M. Wt: 290.94 g/mol
InChI Key: LWNKYNNNQRTKKO-UHFFFAOYSA-N
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Description

5-Bromo-3-bromomethyl-benzo[d]isoxazole is a heterocyclic compound that features a bromine atom and a bromomethyl group attached to a benzo[d]isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-bromomethyl-benzo[d]isoxazole typically involves the reaction of 1,2-benzisoxazole with 2,3-dibromopropane. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as methanol . The product is then purified through distillation and crystallization to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps may include additional techniques such as column chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-bromomethyl-benzo[d]isoxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of the original compound.

    Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.

    Reduction Reactions: Products include methyl derivatives of the original compound.

Scientific Research Applications

5-Bromo-3-bromomethyl-benzo[d]isoxazole has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-methylbenzo[d]isoxazole
  • 3-(Bromomethyl)benzo[d]isoxazole
  • 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole

Uniqueness

5-Bromo-3-bromomethyl-benzo[d]isoxazole is unique due to the presence of both a bromine atom and a bromomethyl group on the benzo[d]isoxazole ring. This dual substitution pattern provides distinct reactivity and binding properties compared to similar compounds, making it valuable in specific synthetic and biological applications.

Properties

IUPAC Name

5-bromo-3-(bromomethyl)-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO/c9-4-7-6-3-5(10)1-2-8(6)12-11-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNKYNNNQRTKKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NO2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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